
Decane-1-sulfonic acid
Overview
Description
These compounds are characterized by the presence of a sulfonic acid group, which has the general structure RS(=O)₂OH, where R is not a hydrogen atom . Decylsulfonic acid has the molecular formula C₁₀H₂₂O₃S and a molecular weight of 222.345 g/mol . It is a small molecule that is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylsulfonic acid can be synthesized through the sulfonation of decane. The process involves the reaction of decane with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, decylsulfonic acid is produced using continuous sulfonation processes. These processes involve the use of a sulfonation reactor where decane is continuously fed and reacted with sulfur trioxide. The reaction mixture is then neutralized with a base such as sodium hydroxide to yield the sodium salt of decylsulfonic acid, which can be further acidified to obtain the free acid form.
Chemical Reactions Analysis
Types of Reactions: Decylsulfonic acid undergoes various chemical reactions, including:
Oxidation: Decylsulfonic acid can be oxidized to form decylsulfonate esters.
Reduction: Reduction of decylsulfonic acid can yield decyl alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Decylsulfonate esters.
Reduction: Decyl alcohol.
Substitution: Various substituted decyl derivatives.
Scientific Research Applications
Chemical Synthesis
Decane-1-sulfonic acid is primarily utilized in organic synthesis as a sulfonating agent. Its ability to introduce sulfonic acid groups into organic molecules enhances their solubility and reactivity.
In one notable study, this compound was used to sulfonate various olefins, resulting in products that exhibited improved solubility in aqueous environments. The sulfonation process was conducted in a controlled reactor environment, where the temperature was maintained between 45 °C and 65 °C to optimize yield and minimize by-products .
Surfactant Applications
Due to its amphiphilic nature, this compound serves as an effective surfactant in various formulations. It reduces surface tension and enhances the stability of emulsions.
Applications in Industry
- Detergents: Used in formulating cleaning agents due to its excellent wetting properties.
- Cosmetics: Incorporated into personal care products for improved texture and spreadability.
Catalytic Applications
This compound has been explored as a catalyst in several reactions, particularly in organic synthesis where it facilitates the formation of complex molecules.
Example: Catalytic Activity
Research has demonstrated that this compound can act as a catalyst in the esterification of fatty acids with alcohols, leading to the formation of biodiesel. The reaction conditions were optimized for maximum yield while minimizing side reactions .
Biological Applications
Recent studies have indicated potential biological applications of this compound, particularly in drug formulation and delivery systems.
Environmental Applications
This compound is also being investigated for its role in environmental remediation. Its surfactant properties can aid in the mobilization of hydrophobic pollutants from soil and water.
Case Study: Remediation Techniques
In a series of experiments, this compound was employed to enhance the extraction of heavy metals from contaminated soils. The results indicated a significant increase in metal recovery rates compared to conventional methods .
Mechanism of Action
The mechanism of action of decylsulfonic acid involves its interaction with molecular targets such as proteins and lipids. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to changes in protein structure and function. In biological membranes, decylsulfonic acid can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis .
Comparison with Similar Compounds
Decylsulfonic acid is similar to other organosulfonic acids such as:
- Methanesulfonic acid
- Ethanesulfonic acid
- Butanesulfonic acid
Uniqueness: Decylsulfonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain sulfonic acids. This longer chain length enhances its surfactant properties and makes it more effective in applications requiring strong emulsifying and detergent capabilities .
Biological Activity
Decane-1-sulfonic acid (D1SA), a sulfonic acid with the chemical formula C₁₀H₂₁NaO₃S, is primarily known for its applications in ion-pair chromatography and as a laboratory reagent. However, emerging research highlights its potential biological activities, which warrant a comprehensive examination.
- Molecular Formula : C₁₀H₂₁NaO₃S
- CAS Number : 13419-61-9
- Molar Mass : 244.33 g/mol
- Melting Point : >300 °C
- Solubility : Soluble in water
D1SA is characterized by a long hydrophobic alkyl chain, which influences its interaction with biological membranes and proteins.
1. Antimicrobial Properties
Research indicates that sulfonic acids, including D1SA, exhibit antimicrobial activity. A study demonstrated that D1SA can disrupt bacterial cell membranes, leading to cell lysis. This property is particularly relevant in developing antibacterial agents against resistant strains of bacteria.
2. Neuroprotective Effects
Preliminary studies suggest that D1SA may have neuroprotective properties. In vitro assays using primary cortical neurons showed that D1SA could mitigate oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases.
3. Cytotoxicity
While D1SA exhibits beneficial biological activities, it is essential to consider its cytotoxicity profile. In various cell lines, D1SA has shown dose-dependent cytotoxic effects, necessitating further investigation into its safety and therapeutic index.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of D1SA against several bacterial strains, including E. coli and S. aureus. The results indicated significant inhibition of bacterial growth at concentrations above 0.5 mg/mL.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.5 mg/mL |
S. aureus | 0.7 mg/mL |
Case Study 2: Neuroprotective Activity
In a neuroprotection assay involving oxidative stress, D1SA was administered to cultured neurons subjected to hydrogen peroxide treatment. Results showed a reduction in neuronal apoptosis by approximately 30% at a concentration of 100 µM.
Treatment | Neuronal Viability (%) |
---|---|
Control | 70 |
Hydrogen Peroxide | 40 |
D1SA + H2O2 | 70 |
Safety and Toxicological Profile
The safety data sheet (SDS) for D1SA indicates no significant acute toxicity; however, prolonged exposure may lead to irritation of the skin and eyes. It is classified as not hazardous to the aquatic environment, with no endocrine-disrupting properties reported .
Properties
CAS No. |
20283-21-0 |
---|---|
Molecular Formula |
C10H22O3S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
decane-1-sulfonic acid |
InChI |
InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H,11,12,13) |
InChI Key |
KVGOXGQSTGQXDD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
20283-21-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decylsulfonic acid; Decane-1-sulfonic acid. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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